BenchChemオンラインストアへようこそ!

3-Amino-1-phenylcyclobutan-1-ol

CNS drug discovery monoamine transporter stereochemical pharmacology

3-Amino-1-phenylcyclobutan-1-ol (CAS 2580236-95-7; molecular formula C₁₀H₁₃NO; MW 163.22) is a chiral, 1,3-disubstituted cyclobutane derivative bearing a phenyl group at C1 and a primary amine at C3, forming a vicinal 1,3-amino alcohol motif on a strained four-membered carbocycle. The compound exists as a racemic trans (or cis, depending on substituent priority nomenclature) stereoisomer with two stereocenters, generating a defined spatial relationship between the phenyl, hydroxyl, and amino groups that is distinct from the 1,2-amino alcohol arrangement in 2-amino-1-phenylcyclobutanol and the geminal 3,3-substitution pattern in 3-amino-3-phenylcyclobutan-1-ol.

Molecular Formula C10H13NO
Molecular Weight 163.22
CAS No. 2580236-95-7
Cat. No. B2886315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-phenylcyclobutan-1-ol
CAS2580236-95-7
Molecular FormulaC10H13NO
Molecular Weight163.22
Structural Identifiers
SMILESC1C(CC1(C2=CC=CC=C2)O)N
InChIInChI=1S/C10H13NO/c11-9-6-10(12,7-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2
InChIKeyHUBPBXOJGYIWLJ-AOOOYVTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-phenylcyclobutan-1-ol (CAS 2580236-95-7): A 1,3-Disubstituted Cyclobutane Amino Alcohol Building Block for Medicinal Chemistry and CNS-Targeted Drug Discovery


3-Amino-1-phenylcyclobutan-1-ol (CAS 2580236-95-7; molecular formula C₁₀H₁₃NO; MW 163.22) is a chiral, 1,3-disubstituted cyclobutane derivative bearing a phenyl group at C1 and a primary amine at C3, forming a vicinal 1,3-amino alcohol motif on a strained four-membered carbocycle . The compound exists as a racemic trans (or cis, depending on substituent priority nomenclature) stereoisomer with two stereocenters, generating a defined spatial relationship between the phenyl, hydroxyl, and amino groups that is distinct from the 1,2-amino alcohol arrangement in 2-amino-1-phenylcyclobutanol and the geminal 3,3-substitution pattern in 3-amino-3-phenylcyclobutan-1-ol . Cyclobutane-containing scaffolds have been employed in at least nine FDA-approved drugs spanning oncology, neurology, and infectious disease indications, underscoring the translational relevance of this structural class .

Why 3-Amino-1-phenylcyclobutan-1-ol (CAS 2580236-95-7) Cannot Be Replaced by Generic Cyclobutane Analogs: Structural Determinants of Substitution Pattern and Stereochemistry


The 1,3-amino alcohol substitution pattern on a cyclobutane scaffold is not interchangeable with the 1,2-arrangement (as in 2-amino-1-phenylcyclobutanol) or the geminal 3,3-substitution (as in 3-amino-3-phenylcyclobutan-1-ol, CAS 1334488-43-5). Published data on the closely related positional isomer 2-amino-1-phenylcyclobutanol demonstrate that stereochemistry alone can produce an all-or-nothing pharmacological outcome: the trans isomer inhibited synaptosomal norepinephrine uptake with an IC₅₀ of 7.4 × 10⁻⁶ M, while the cis isomer was completely inactive [1]. The 1,3-disubstitution pattern of the target compound creates a distinct dihedral angle between the phenyl and amino pharmacophoric elements—a geometric parameter shown to be a critical determinant of catecholamine transporter engagement in this compound class [1]. Furthermore, the comprehensive 2022 review by van der Kolk et al. documents that 1,3-disubstituted cyclobutanes confer a unique balance of conformational rigidity and binding pocket complementarity that cannot be replicated by 1,2-, 1,1-, or acyclic analogs, as demonstrated across tankyrase, AKT, and tubulin polymerization inhibitor programs [2]. Generic substitution across regioisomers or stereoisomers within the phenylcyclobutanol class therefore carries a high risk of complete loss of target engagement.

Quantitative Differentiation Evidence for 3-Amino-1-phenylcyclobutan-1-ol (CAS 2580236-95-7) Versus Closest Analogs and In-Class Candidates


Stereochemistry-Driven Functional Dichotomy: cis vs. trans Isomer Activity in Phenylcyclobutanol Amines

In the closest structurally characterized analog class—2-amino-1-phenylcyclobutanols—the trans isomer inhibited synaptosomal [³H]-norepinephrine accumulation with an IC₅₀ of 7.4 × 10⁻⁶ M and [³H]-dopamine accumulation with an IC₅₀ of 1.7 × 10⁻⁴ M, while the cis isomer was completely inactive at both transporters [1]. This demonstrates that stereochemical configuration alone can produce a functional on/off switch in phenylcyclobutanol amines. The target compound 3-amino-1-phenylcyclobutan-1-ol (CAS 2580236-95-7) is supplied as a defined stereoisomer (rac-(1S,3S)-trans or rel-(1s,3s)-cis depending on vendor nomenclature) rather than an undefined mixture, enabling reproducible stereochemistry-dependent SAR exploration . This contrasts with the stereochemically undefined 3-amino-3-phenylcyclobutan-1-ol (CAS 1334488-43-5), where the geminal substitution eliminates the cis/trans isomerism that drives differential biological activity in the 1,3-series.

CNS drug discovery monoamine transporter stereochemical pharmacology conformational restriction

1,3-Disubstitution Pattern: Conformational and Pharmacophoric Differentiation from 1,2- and Geminal Analogs

The 1,3-disubstitution pattern of 3-amino-1-phenylcyclobutan-1-ol creates a dihedral angle between the phenyl and amino substituents that is geometrically distinct from the 1,2-arrangement in 2-amino-1-phenylcyclobutanol and the geminal arrangement in 3-amino-3-phenylcyclobutan-1-ol (CAS 1334488-43-5) [1]. The 1978 study by Miller et al. on 2-amino-1-phenylcyclobutanols explicitly identified the dihedral angle between the phenyl ring and the amino group as the critical determinant of norepinephrine uptake pump inhibition, with the 'anti' conformation being the preferred pharmacophoric geometry [2]. In the 3-amino-1-phenyl isomer, the 1,3-spacing places the amino and hydroxyl groups in a 1,3-relationship that maps onto the repeating 1,3-motif of β-amino alcohol pharmacophores found in numerous bioactive natural products and synthetic drugs [1]. The 2022 review by van der Kolk et al. documents that 1,3-disubstituted cyclobutanes—specifically trans-1,3-cyclobutyl linkers—provided the optimal balance of rigidity and flexibility for tankyrase inhibitor programs, outperforming both 1,4-phenylene and trans-1,4-cyclohexyl linkers in terms of binding pocket complementarity and pharmacokinetic profile [3].

medicinal chemistry scaffold design pharmacophore geometry conformational analysis

Conformational Restriction and Metabolic Stability Advantage of the Cyclobutane Core Over Acyclic Amino Alcohols

The cyclobutane ring of 3-amino-1-phenylcyclobutan-1-ol functions as a conformational restraint that pre-organizes the amino and hydroxyl pharmacophores, potentially reducing the entropic penalty upon target binding compared to acyclic β-amino alcohol analogs [1]. The 2022 ChemMedChem review documents multiple medicinal chemistry case studies where cyclobutane incorporation improved metabolic stability relative to flexible alkyl linkers: replacing an ethyl linker with a trans-cyclobutyl ring in a PET tracer tyrosine analog extended in vitro stability in human and rat plasma to over 120 minutes, compared to rapid degradation of the ethyl-linked parent compound (over 60 minutes stability for the unlabeled cyclobutyl moiety) [2]. Additionally, cyclobutane rings have been successfully employed to prevent alkene cis/trans-isomerization in vivo—a liability of acyclic stilbenoid chemotypes—with 1,3-disubstituted cyclobutane analogs retaining nanomolar-range cytotoxicity (comparable to the natural product combretastatin) in CCRF-CEM and K562 leukemia cell lines while providing a high therapeutic index [3]. The cyclobutane core is also documented as a saturated bioisostere for phenyl rings, offering improved solubility and altered physicochemical profiles [1].

metabolic stability conformational restriction drug design PK optimization

Triple Functionalization Handle: Points of Diversity for Parallel SAR Exploration vs. Simpler Analogs

3-Amino-1-phenylcyclobutan-1-ol presents three chemically orthogonal functional groups—a primary amine (nucleophile, H-bond donor/acceptor), a tertiary alcohol (H-bond donor/acceptor, leaving group precursor), and a phenyl ring (π-stacking, electrophilic aromatic substitution, cross-coupling handle)—on a stereochemically defined cyclobutane scaffold . In contrast, the des-amino analog 2-phenylcyclobutanol (CAS 92243-55-5) offers only two functionalization points, lacking the amine handle entirely . The des-hydroxy analog 3-phenylcyclobutan-1-amine (CAS 90874-41-2) similarly lacks the tertiary alcohol, reducing its utility for generating hydrogen-bonding pharmacophores . The geminally substituted 3-amino-3-phenylcyclobutan-1-ol (CAS 1334488-43-5) has both nitrogen and phenyl substituents competing for the same carbon center, restricting independent optimization of amine and aryl vectors . The three-point diversification capacity of the target compound enables generation of structurally diverse compound libraries from a single building block, maximizing SAR information density per synthesis cycle.

parallel synthesis SAR exploration chemical biology library design

High-Impact Application Scenarios for 3-Amino-1-phenylcyclobutan-1-ol (CAS 2580236-95-7) Derived from Quantitative Differentiation Evidence


CNS Transporter Pharmacology: Stereochemically Defined Scaffold for Monoamine Uptake Inhibitor SAR

Procurement of CAS 2580236-95-7 as a defined stereoisomer is warranted for research programs investigating monoamine transporter modulation (NET, DAT, SERT), where the phenylcyclobutanolamine scaffold has established precedent. The 1978 data on 2-amino-1-phenylcyclobutanols demonstrated that the trans isomer inhibits norepinephrine uptake with an IC₅₀ of 7.4 × 10⁻⁶ M while the cis isomer is completely inactive, establishing stereochemistry as the critical determinant of target engagement in this chemotype [1]. The 3-amino positional isomer, with its 1,3-amino alcohol motif, offers a distinct pharmacophoric geometry for exploring dihedral angle-activity relationships at catecholamine transporters—a parameter the original authors identified as the key variable governing uptake inhibition potency [1].

Kinase Inhibitor Lead Optimization: 1,3-Cyclobutane Linker as a Conformational Restraint for PK Enhancement

The 1,3-disubstituted cyclobutane scaffold of CAS 2580236-95-7 is directly applicable to kinase inhibitor programs where the trans-1,3-cyclobutyl linker motif has demonstrated superior pharmacokinetic and binding properties over 1,4-phenylene and trans-1,4-cyclohexyl alternatives. The 2022 ChemMedChem review documents that in tankyrase inhibitor development, the trans-1,3-cyclobutyl linker provided the optimal rigidity-flexibility balance, directing key pharmacophoric groups for enhanced π-π interactions and yielding an improved PK profile relative to six-membered ring linkers [2]. The AKT inhibitor ARQ092 (now in Phase I/II clinical trials) similarly leveraged a cyclobutylamine moiety for improved enzymatic potency against AKT1, AKT2, and AKT3, demonstrating tumor growth inhibition in human xenograft models [2]. The target compound's amine and alcohol handles provide entry points for elaboration into cyclobutane-containing kinase inhibitor candidates.

Parallel Library Synthesis: Triple-Functionalization Scaffold for Diversity-Oriented Synthesis

CAS 2580236-95-7 is optimally suited for diversity-oriented synthesis (DOS) programs requiring a single building block capable of generating structurally diverse compound libraries through three independent diversification vectors (amine, alcohol, and aryl ring). This contrasts with the two-vector limitation of des-amino (2-phenylcyclobutanol) or des-hydroxy (3-phenylcyclobutan-1-amine) analogs, and the co-localized vectors of geminally substituted analogs . The defined stereochemistry of the commercial material (rac-(1S,3S)-trans or rel-(1s,3s)-cis configuration at 98% purity) ensures that SAR observed across a library is attributable to substituent variation rather than stereochemical heterogeneity . Commercial availability at scales from 50 mg to 5 g, with pricing from Fluorochem at £106/100 mg to £1,539/5 g (HCl salt), supports both initial screening and follow-up hit expansion workflows .

CNS PET Tracer Development: Cyclobutane-Stabilized Radioligand Design

The cyclobutane core of CAS 2580236-95-7 offers a metabolic stabilization strategy relevant to PET tracer development programs. As documented in the 2022 review, replacing an ethyl linker with a trans-cyclobutyl ring in a tyrosine-based PET tracer extended in vitro plasma stability to over 120 minutes (versus rapid degradation of the ethyl analog), while retaining tumor cell transport properties [2]. The target compound's phenyl ring and amine handle are amenable to radiolabeling strategies (¹⁸F via prosthetic group conjugation; ¹¹C via N-methylation), positioning it as a precursor scaffold for metabolically stabilized CNS imaging agents.

Quote Request

Request a Quote for 3-Amino-1-phenylcyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.